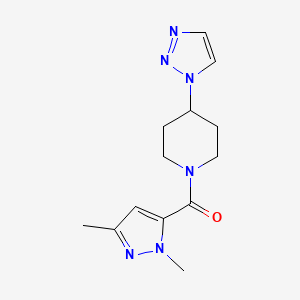

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

This compound features a piperidine core substituted at the 4-position with a 1H-1,2,3-triazole group and at the 1-position with a 1,3-dimethylpyrazole-5-carbonyl moiety. The dimethyl groups on the pyrazole enhance steric stability, while the triazole may facilitate hydrogen bonding, influencing solubility and target interactions.

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O/c1-10-9-12(17(2)15-10)13(20)18-6-3-11(4-7-18)19-8-5-14-16-19/h5,8-9,11H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKFEVGQGYNRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCC(CC2)N3C=CN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multi-step organic reactions. One common approach might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through cyclization reactions.

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction, often referred to as a “click reaction,” involving an azide and an alkyne.

Coupling Reactions: The final step involves coupling the pyrazole and triazole rings to the piperidine backbone under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or triazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs from the literature:

Key Findings

Bioactivity and Target Specificity :

- The target compound’s pyrazole carbonyl group distinguishes it from sulfonyl-linked analogs (e.g., ), which may exhibit stronger electron-withdrawing effects. This difference could influence binding to enzymes like kinases or proteases.

- Compared to ethiprole , the target lacks the sulfinyl and halogenated aryl groups critical for insecticidal activity, suggesting divergent therapeutic applications.

Synthetic Accessibility :

- The triazole moiety in the target compound is likely introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for similar derivatives (e.g., S454-0652 ).

- Pyrazole derivatives in and were synthesized via nucleophilic substitution or condensation, but the dimethylpyrazole group in the target may require regioselective alkylation.

Physicochemical Properties :

- The triazole group enhances water solubility compared to oxadiazole-containing analogs (e.g., S454-0652 ), which are more lipophilic.

- The absence of a sulfonyl group (cf. ) reduces metabolic stability but may improve membrane permeability.

For example, pyrazolotriazolopyrimidines in were characterized using these methods.

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 241.28 g/mol. The structure features a piperidine ring linked to a triazole moiety and a pyrazole carbonyl group, which are known to enhance biological activity through various mechanisms.

Pharmacological Activities

Research indicates that derivatives of pyrazole and triazole exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on pyrazole derivatives have demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Pyrazole derivatives are noted for their antimicrobial activities against bacterial strains such as E. coli and S. aureus. The incorporation of piperidine enhances the efficacy of these compounds against resistant strains .

- Anti-inflammatory Effects : Some pyrazole-based compounds have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

- Formation of Pyrazole : The initial step often involves the condensation of hydrazine derivatives with carbonyl compounds.

- Triazole Formation : The introduction of the triazole moiety can be achieved through cycloaddition reactions involving azides.

- Final Coupling : The final product is obtained by coupling the pyrazole and triazole intermediates with piperidine derivatives.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.